D-Glucurono-6,2-lactone

Description

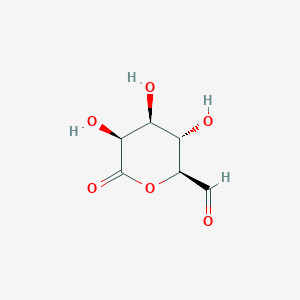

Structure

3D Structure

Properties

Molecular Formula |

C6H8O6 |

|---|---|

Molecular Weight |

176.12 g/mol |

IUPAC Name |

(2S,3S,4S,5S)-3,4,5-trihydroxy-6-oxooxane-2-carbaldehyde |

InChI |

InChI=1S/C6H8O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h1-5,8-10H/t2-,3-,4+,5+/m1/s1 |

InChI Key |

JBQGSJDKHSBLDG-MBMOQRBOSA-N |

SMILES |

C(=O)C1C(C(C(C(=O)O1)O)O)O |

Isomeric SMILES |

C(=O)[C@@H]1[C@H]([C@@H]([C@@H](C(=O)O1)O)O)O |

Canonical SMILES |

C(=O)C1C(C(C(C(=O)O1)O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of D Glucurono 6,2 Lactone

Established Synthetic Pathways and Methodologies

The primary route to D-Glucurono-6,2-lactone is through the intramolecular esterification of its parent compound, D-glucuronic acid. In this reaction, the carboxylic acid group at the C-6 position reacts with the hydroxyl group at the C-2 position to form the cyclic ester.

This lactonization process is an equilibrium that can be influenced by the surrounding chemical environment. The formation of D-Glucurono-6,2-lactone is particularly favored under acidic conditions, typically at a pH below 4. medchemexpress.com In aqueous solutions, D-glucuronic acid exists in equilibrium with its various lactone forms, including the 6,2- and 6,3-isomers. medchemexpress.com

A practical laboratory methodology for the isolation of the lactone involves the lyophilization (freeze-drying) of an aqueous solution of D-glucuronic acid. This process removes water and shifts the equilibrium towards the lactone. The resulting residue can then be dissolved in a suitable organic solvent, such as Methyl Cellosolve (ethylene glycol monomethyl ether), from which the D-Glucurono-6,2-lactone can be crystallized. ceon.rs This method is also applicable for preparing isotopically labeled versions of the compound, such as D-glucurone-6-¹⁴C, for use in metabolic and biomedical research. ceon.rs The choice of a nonpolar solvent environment further promotes lactonization over the open-chain, hydrophilic carboxylate form. medchemexpress.com

Stereoselective Synthesis Considerations

The stereochemistry of D-Glucurono-6,2-lactone is intrinsically linked to its precursor, D-glucuronic acid, which is derived from D-glucose. The established stereocenters of the parent sugar are retained during the oxidation and subsequent lactonization processes, resulting in the specific (2S,3S,4S,5S) configuration as defined by IUPAC nomenclature. medchemexpress.com

The critical aspect of stereoselective synthesis is controlling the regioselectivity of the lactone ring formation. D-glucuronic acid can form different lactones, with the primary alternatives being the five-membered γ-lactone (D-Glucurono-6,2-lactone) and the six-membered δ-lactone (D-Glucurono-6,3-lactone). medchemexpress.com

Several factors influence which isomer is preferentially formed:

Ring Strain: The five-membered γ-lactone ring of the 6,2-isomer inherently possesses greater ring strain compared to the more stable six-membered chair-like conformation of the 6,3-isomer. medchemexpress.com

Intramolecular Interactions: The stability of the D-Glucurono-6,2-lactone is enhanced by favorable intramolecular hydrogen bonding that can occur between the C-3 hydroxyl group and the lactone's carbonyl group, which helps to offset the increased ring strain. medchemexpress.com

Thermodynamics: Gas-phase studies have indicated that the lactone form is energetically favored by approximately 25 kJ/mol over the open-chain tautomer, which is attributed to reduced electrostatic repulsion in the cyclic structure. medchemexpress.com

By manipulating reaction conditions such as pH and solvent polarity, chemists can influence the equilibrium to favor the formation of the desired γ-lactone. medchemexpress.com

Chemical Modifications and Functionalization for Research Purposes

The hydroxyl groups and the lactone ring of D-Glucurono-6,2-lactone are key sites for chemical modification, allowing for the creation of various derivatives for research purposes. These modifications can alter the compound's properties or prepare it for coupling with other molecules.

One notable modification is the formation of thioacetals. The reaction of D-Glucurono-6,2-lactone with a thiol, such as ethanethiol, under acidic conditions can yield a D-Glucurono-6,2-lactone diethyl dithioacetal . google.com Another documented functionalization involves the ring-opening of the lactone. Treatment with ammonia, for instance, can open the lactone ring to yield a carboxamide derivative.

These functionalization reactions provide access to a broader range of chemical entities, expanding the utility of D-Glucurono-6,2-lactone as a synthetic scaffold.

| Reaction Type | Reagent(s) | Product Type | Reference |

| Thioacetal Formation | Ethanethiol, Acid Catalyst | Diethyl Dithioacetal | google.comcdnsciencepub.com |

| Amidation (Ring Opening) | Ammonia | Carboxamide |

D-Glucurono-6,2-lactone as an Intermediate in the Synthesis of Other Active Compounds

D-Glucurono-6,2-lactone serves as a valuable chiral starting material in the synthesis of more complex and bioactive compounds. Its inherent stereochemistry and functional groups make it an attractive precursor for molecules where precise stereocontrol is essential.

It is utilized as a starting reagent in the preparation of various glucuronides. Glucuronides are crucial in drug metabolism, as the conjugation of therapeutic compounds with glucuronic acid often increases their water solubility, facilitating their excretion from the body. The lactone form provides a reactive electrophilic center that can be targeted in synthetic strategies aimed at producing these important metabolites. While its role as a precursor is established, detailed synthetic routes starting from the 6,2-lactone are less frequently documented in the literature compared to its 6,3-lactone isomer.

Biochemical Implications and Mechanistic Research on D Glucurono 6,2 Lactone

Proposed Involvement in Vitamin C Biosynthesis Pathways

D-Glucurono-6,2-lactone is a derivative of D-glucuronic acid, a key intermediate in the biosynthetic pathway of L-ascorbic acid (Vitamin C) in many animal species. researchgate.net In animals capable of synthesizing Vitamin C, such as rats, the carbon chain of glucose is utilized to form L-ascorbic acid. semanticscholar.org This pathway involves the conversion of D-glucuronolactone to L-gulonolactone. semanticscholar.org

The transformation of D-glucuronolactone is a critical step preceding the final stage of Vitamin C synthesis. Studies have demonstrated that in rats, both normal and those stimulated with Chloretone to increase Vitamin C production, carboxyl-labeled D-glucuronolactone is converted to carboxyl-labeled L-ascorbic acid, indicating that the entire carbon skeleton of the lactone is incorporated into the vitamin. semanticscholar.org

The final step in this pathway is catalyzed by the enzyme L-gulono-γ-lactone oxidase (GULO), which converts L-gulono-1,4-lactone into L-ascorbic acid. wikipedia.orgnih.govresearchgate.net It is important to note that humans and other primates, as well as guinea pigs, lack a functional GULO enzyme, and therefore cannot synthesize their own Vitamin C. wikipedia.orgresearchgate.net The involvement of D-glucuronolactone is therefore relevant to the endogenous synthesis of Vitamin C in non-primate mammals and other species that possess a functional GULO enzyme.

The specific isomer D-Glucurono-6,2-lactone is less commonly cited in the context of this pathway than its isomer, D-glucurono-6,3-lactone (also known as D-glucurono-γ-lactone). wikipedia.orgnih.gov However, the general term "D-glucuronolactone" is frequently used in the literature to describe the precursor to L-gulonolactone in the Vitamin C biosynthetic pathway. semanticscholar.orgnih.gov

Table 1: Key Molecules in the Animal Biosynthesis of Vitamin C

| Molecule | Role |

|---|---|

| D-Glucose | Initial precursor |

| D-Glucuronic Acid | Intermediate derived from glucose |

| D-Glucuronolactone | Lactone form of D-glucuronic acid, precursor to L-gulonolactone. semanticscholar.org |

| L-Gulonolactone | Intermediate formed from D-glucuronolactone |

| L-Ascorbic Acid | Final product (Vitamin C) |

Implication in Detoxification Pathways

D-Glucurono-6,2-lactone is closely related to D-glucuronic acid, a central molecule in the glucuronidation pathway, which is a major phase II detoxification process in the liver. patsnap.comwikipedia.org This pathway is responsible for the conjugation of a wide array of substances, including drugs, pollutants, and endogenous compounds like bilirubin (B190676) and steroid hormones. wikipedia.orgnih.gov The addition of a glucuronic acid moiety to these lipophilic substances increases their water solubility, facilitating their excretion from the body in urine or bile. patsnap.comwikipedia.org

The process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org These enzymes transfer the glucuronic acid component from the activated donor molecule, UDP-glucuronic acid (UDPGA), to the substrate. wikipedia.orgwikipedia.org D-glucuronolactone is a metabolite of glucose and is interconvertible with D-glucuronic acid. patsnap.com

By participating in the glucuronic acid pool, D-glucuronolactone is implicated in supporting the body's detoxification capacity. The availability of glucuronic acid is essential for the glucuronidation of toxic compounds. Therefore, an adequate supply of glucuronic acid precursors, which include D-glucuronolactone, is important for maintaining an efficient detoxification system. patsnap.com

Table 2: Overview of the Glucuronidation Pathway

| Component | Function |

|---|---|

| Substrates | Lipophilic drugs, xenobiotics, endogenous compounds |

| Enzymes | UDP-glucuronosyltransferases (UGTs) nih.gov |

| Glucuronic Acid Donor | UDP-glucuronic acid (UDPGA) wikipedia.org |

| Product | Water-soluble glucuronide conjugates |

| Outcome | Enhanced excretion of conjugated substances |

Enzyme Interactions and Potential Modulatory Activities in Non-Human Systems (Limited Data)

Available research, primarily in non-human systems, indicates that D-glucuronolactone can interact with certain enzymes. One notable interaction is with glucuronolactone (B27817) reductase (EC 1.1.1.20). This enzyme catalyzes the reduction of D-glucurono-3,6-lactone to L-gulono-1,4-lactone, a key reaction in the ascorbic acid synthesis pathway in animals like rats. creative-enzymes.com The enzyme utilizes NADP+ as a cofactor. creative-enzymes.com

There is also evidence to suggest that D-glucuronolactone and its derivatives can act as inhibitors of the enzyme β-glucuronidase. This enzyme is found in various mammalian tissues and is also produced by gut microbiota. nih.gov β-glucuronidase catalyzes the hydrolysis of glucuronide conjugates, which can reverse the detoxification process of glucuronidation. nih.gov Inhibition of this enzyme can, therefore, prevent the release of potentially harmful aglycones in the body. For instance, saccharolactone, a derivative of glucuronic acid, is a known inhibitor of β-glucuronidase. nih.govresearchgate.net In a study on piglets, glucuronolactone was shown to restore intestinal barrier and redox balance, with network pharmacology analysis suggesting interactions with various proteins, though direct enzyme inhibition studies were not the focus. nih.gov

Molecular-Level Interactions with Biomolecules (Limited Data)

Direct studies detailing the molecular-level interactions of D-Glucurono-6,2-lactone with biomolecules such as proteins and nucleic acids are limited. However, its chemical structure, a lactone of a sugar acid, suggests the potential for various non-covalent interactions. The hydroxyl groups and the lactone ring can participate in hydrogen bonding with amino acid residues in proteins.

The primary biochemical role of its related compound, D-glucuronic acid, is in the formation of glycosidic bonds with a wide range of molecules during glucuronidation. wikipedia.org This covalent interaction is catalyzed by UGTs and is the basis for its role in detoxification. nih.gov While this is a covalent modification mediated by an enzyme, it underscores the reactivity of the glucuronic acid moiety with various functional groups present in biomolecules and xenobiotics.

In a broader context, lactones can interact with proteins, and in some cases, can form covalent adducts, though this is highly dependent on the specific lactone and the protein's active site. There is currently a lack of specific research data on such interactions for D-Glucurono-6,2-lactone outside of its role as a metabolic precursor.

Advanced Analytical Methodologies for D Glucurono 6,2 Lactone

Chromatographic Techniques for Isolation and Quantification (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for the separation and quantification of D-Glucurono-6,2-lactone from biological and chemical samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) , particularly when coupled with mass spectrometry (LC-MS), offers high specificity for distinguishing D-Glucurono-6,2-lactone from its structural isomers. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS) has been effectively used in untargeted metabolomics to profile serum samples, successfully identifying D-Glucurono-6,2-lactone. researchgate.netnih.gov In studies of plant-derived compounds, LC-MS has been used to characterize and identify D-Glucurono-6,2-lactone from rhizome extracts. bibliomed.orgjabonline.in The resolved peaks from the chromatogram are compared against mass spectrometry databases such as MassBank, METLIN, and HMDB for confirmation. bibliomed.orgjabonline.in

A specific LC-MS method for the identification of phytocompounds, including D-Glucurono-6,2-lactone, involved the following parameters:

| Parameter | Specification |

| Mobile Phase | Acetonitrile and 0.2% aqueous acetic acid v/v |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 10 µL |

| Detector | Diode-Array Detection (DAD) at 280 nm |

| Mass Spectrometer | Triple Quadrupole with Electrospray Ionization (ESI) |

| Table 1: Example of Liquid Chromatography parameters for D-Glucurono-6,2-lactone analysis. jabonline.in |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of D-Glucurono-6,2-lactone, often used in the characterization of phytoconstituents from plant extracts. bibliomed.orgresearchgate.net This method separates volatile compounds in the gas phase before detecting them with a mass spectrometer, providing detailed structural information.

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, Mass Spectrometry, X-ray Crystallography)

Spectroscopic techniques are crucial for the definitive structural elucidation of D-Glucurono-6,2-lactone, confirming its atomic arrangement and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the detailed molecular structure of D-Glucurono-6,2-lactone in solution. Both ¹H NMR and ¹³C NMR spectroscopy are employed to monitor reactions such as the hydrolysis of the lactone ring. epo.orgnih.gov NMR provides unambiguous information about the connectivity and spatial relationships of atoms within the molecule. epo.org

Mass Spectrometry (MS) , frequently coupled with chromatographic separation, is fundamental for identifying D-Glucurono-6,2-lactone and confirming its molecular weight. researchgate.netnih.govbibliomed.orgresearchgate.net Electrospray ionization (ESI) is a common technique used to generate ions for MS analysis. bibliomed.orgjabonline.innih.gov The fragmentation patterns observed in the mass spectrum provide a molecular fingerprint that aids in the positive identification of the compound.

X-ray Crystallography provides the most definitive three-dimensional structural information by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. This technique has been used to determine the crystal structures of enzymes and receptors that interact with lactones, providing insight into the specific molecular interactions. bibliomed.orgnih.govacs.org Single-crystal X-ray diffraction is considered a validation method for confirming the absolute configuration of molecules like D-Glucurono-6,2-lactone.

| Technique | Application for D-Glucurono-6,2-lactone | Research Findings |

| ¹H and ¹³C NMR | Detailed structural analysis in solution, monitoring chemical reactions. nih.gov | Used to monitor the rate of lactone hydrolysis. nih.gov |

| Mass Spectrometry | Molecular weight determination and identification via fragmentation patterns. | Routinely used with HPLC and GC for quantification in complex biological matrices like serum and plant extracts. researchgate.netnih.govbibliomed.orgresearchgate.net |

| X-ray Crystallography | Absolute 3D structure determination of the compound and its interacting proteins. nih.govacs.org | Provides high-resolution structural data for understanding enzyme-substrate and receptor-ligand interactions. bibliomed.orgacs.org |

| Table 2: Summary of Spectroscopic Methodologies for D-Glucurono-6,2-lactone Characterization. |

Development of Specific Assays for Research Applications

The study of D-Glucurono-6,2-lactone in metabolic pathways and as a substrate for enzymes necessitates the development of specific and sensitive assays.

One key area of assay development revolves around the enzyme D-glucurono-6,2-lactone lactonohydrolase (also known as glucuronolactonase, EC 3.1.1.19). enzyme-database.orgjustia.comenzyme-database.org This enzyme specifically catalyzes the hydrolysis of D-Glucurono-6,2-lactone to D-glucuronate. justia.comenzyme-database.org Assays can be designed to measure either the disappearance of the lactone substrate or the formation of the D-glucuronate product.

A pH-sensitive colorimetric assay has been developed to monitor the hydrolysis of lactones. nih.gov This method relies on the production of a proton (H⁺) during the hydrolysis of the lactone ring to a carboxylic acid. The resulting change in pH is detected by an indicator dye, such as cresol (B1669610) purple, and quantified by measuring the change in absorbance at a specific wavelength (e.g., 577 nm). nih.gov

Furthermore, innovative probe compounds have been designed for the detection and isolation of enzymes involved in metabolic pathways. epo.org These probes can be used in high-throughput screening formats to identify and characterize enzymes that interact with specific substrates like D-Glucurono-6,2-lactone. epo.org Such systems can detect enzyme concentrations at very low levels, in the range of ng/mL, providing a robust tool for studying enzyme activity and metabolic flux in various organisms. epo.org These assays are critical for completing the map of metabolic pathways and for the functional annotation of unknown enzymes. epo.org

Comparative Academic Studies Involving D Glucurono 6,2 Lactone

Comparative Chemical Reactivity and Stability with D-Glucurono-6,3-lactone

The chemical behavior of D-Glucurono-6,2-lactone and D-Glucurono-6,3-lactone is primarily governed by the size and stability of their respective lactone rings. D-Glucurono-6,2-lactone is a δ-lactone (a six-membered ring), while D-Glucurono-6,3-lactone is a γ-lactone (a five-membered ring). wikipedia.org Generally, γ-lactones are thermodynamically more stable than δ-lactones. nist.govmdpi.com This inherent stability difference influences their reactivity and susceptibility to hydrolysis.

D-Glucurono-6,3-lactone is a stable, white, odorless solid compound that is soluble in water. wikipedia.orgatamanchemicals.com Studies under subcritical water conditions have shown that the equilibrium between D-glucuronic acid and its lactone favors the formation of D-Glucurono-6,3-lactone. jst.go.jp The disappearance of the 6,3-lactone was observed to be much slower than that of the parent acid, indicating its relative stability. jst.go.jp However, its stability is pH-dependent, and it undergoes spontaneous hydrolysis, particularly at alkaline pH. publish.csiro.au

In contrast, the δ-lactone structure of D-Glucurono-6,2-lactone is generally considered less stable and more prone to hydrolysis. nist.gov This is exemplified by its role as a substrate for specific enzymes like D-glucurono-6,2-lactone lactonohydrolase, which efficiently catalyzes its hydrolysis back to D-glucuronate. The existence of such an enzyme suggests a biological mechanism to manage this specific lactone form.

| Property | D-Glucurono-6,2-lactone | D-Glucurono-6,3-lactone |

|---|---|---|

| Lactone Type | δ-lactone (6-membered ring) wikipedia.org | γ-lactone (5-membered ring) wikipedia.org |

| Relative Stability | Less stable, more susceptible to hydrolysis nist.gov | More thermodynamically stable nist.govmdpi.com |

| Reactivity | Substrate for specific lactonohydrolase; susceptible to hydrolysis, especially at alkaline pH publish.csiro.au | Relatively stable but undergoes hydrolysis under certain pH and temperature conditions jst.go.jppublish.csiro.aunih.gov |

| Physical Form | Data limited | White, solid, odorless compound wikipedia.orgatamanchemicals.com |

Comparative Analysis of Biochemical Properties with Related Isomers

The biochemical roles and metabolic fates of glucuronolactone (B27817) isomers are distinct. D-Glucurono-6,2-lactone is specifically recognized and hydrolyzed by the enzyme D-glucurono-6,2-lactone lactonohydrolase. This enzymatic action suggests a regulated pathway for its conversion to D-glucuronate.

Conversely, D-Glucurono-6,3-lactone is involved in different metabolic processes. It can be metabolized in the body to other compounds such as glucaric acid, xylitol, and L-xylulose. hmdb.ca Notably, it also acts as an inhibitor of the enzyme β-glucuronidase. hmdb.ca This inhibition is thought to occur via its metabolic product, D-glucaro-(1→4)-lactone. portlandpress.com

Studies on related acyl glucuronide derivatives further highlight isomeric differences. Analysis of bilirubin (B190676) conjugates revealed that 2-, 3-, and 4-O-acylglucuronide positional isomers could be identified, while the 1-O-acylglucuronide was the only isomer susceptible to hydrolysis by β-glucuronidase. nih.gov This demonstrates how the position of the linkage critically affects biochemical interactions and enzymatic susceptibility.

| Property | D-Glucurono-6,2-lactone | D-Glucurono-6,3-lactone | Other Acylglucuronide Isomers |

|---|---|---|---|

| Primary Metabolic Fate | Enzymatic hydrolysis to D-glucuronate | Metabolized to glucaric acid, xylitol, L-xylulose hmdb.ca | Varies by position; e.g., 1-O-acylglucuronide is hydrolyzed by β-glucuronidase nih.gov |

| Enzyme Interaction | Substrate for D-glucurono-6,2-lactone lactonohydrolase | Inhibitor of β-glucuronidase hmdb.ca | Interaction is position-dependent nih.gov |

| Biological Role | Intermediate in glucuronic acid metabolism | Precursor for other metabolites; potential regulator of β-glucuronidase activity hmdb.caportlandpress.com | Key in detoxification and metabolism of various compounds |

Differentiation Strategies in Complex Biological or Synthetic Mixtures

Distinguishing between D-Glucurono-6,2-lactone and its isomers in complex matrices requires advanced analytical techniques. The structural similarity of these isomers presents a significant analytical challenge.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary tool for this purpose. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) has been successfully developed and validated for the sensitive analysis of D-Glucurono-6,3-lactone in beverages. atamanchemicals.comfoodsafety.or.kr This method is effective due to the high polarity and low molecular weight of the compound. foodsafety.or.kr LC-MS methods can also separate different O-acylglucuronide positional isomers, although challenges such as spontaneous rearrangement of some isomers can complicate detection. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information, making it invaluable for unambiguous identification. Both 1H and 13C NMR can differentiate between isomers by revealing distinct chemical shifts and coupling constants that reflect the unique chemical environment of each nucleus within the different lactone ring structures. For instance, NMR was used to characterize the products of reactions involving 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone. ceon.rs

Rotational Spectroscopy , though less common for routine analysis, offers exceptionally high resolution for gas-phase structural studies. It has been used to investigate the precise three-dimensional shape and conformational preferences of D-Glucurono-6,3-lactone, allowing for the differentiation of conformers with high accuracy. rsc.org

| Technique | Principle | Application and Findings |

|---|---|---|

| LC-MS/MS | Separates compounds based on polarity (HILIC) followed by mass-to-charge ratio detection. atamanchemicals.comfoodsafety.or.kr | Successfully used to quantify D-Glucurono-6,3-lactone in complex mixtures like energy drinks. Can separate positional isomers of related acylglucuronides. nih.govatamanchemicals.com |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Provides unambiguous structural characterization of D-glucurono-6,3-lactone and its derivatives, enabling clear differentiation from other isomers. ceon.rs |

| Rotational Spectroscopy | Measures the absorption of microwave radiation by molecules in the gas phase to determine rotational constants and precise geometry. | Used for high-precision conformational analysis of D-Glucurono-6,3-lactone, identifying specific conformers in the gas phase. rsc.org |

Applications of D Glucurono 6,2 Lactone in Specialized Research Fields

Utilization as a Biochemical Reagent or Substrate in in vitro Studies

D-Glucurono-6,2-lactone serves as a specific substrate in enzymology, facilitating the study of certain hydrolases. Its primary role in this context is in the investigation of aldonolactonase enzymes.

The enzyme aldonolactonase (EC 3.1.1.18) specifically catalyzes the hydrolysis of D-Glucurono-6,2-lactone to D-glucuronate, the open-chain carboxylate form. enzyme-database.org This reaction is fundamental for in vitro assays designed to measure the activity of this enzyme. By providing D-Glucurono-6,2-lactone as the sole substrate, researchers can monitor the rate of D-glucuronate formation to determine enzyme kinetics and characterize its function.

Table 1: Enzymatic Hydrolysis of D-Glucurono-6,2-lactone

| Enzyme | EC Number | Reaction | Research Application |

|---|

Furthermore, while detailed kinetic studies on D-Glucurono-6,2-lactone are not widely published, research on the metabolism of "D-glucuronolactone" (generally referring to the 6,3-isomer) provides valuable context. For instance, D-glucuronolactone dehydrogenase metabolizes the lactone to D-glucaric acid, a pathway of significant interest because D-glucaric acid derivatives are potent inhibitors of the enzyme β-glucuronidase. portlandpress.comnih.govatamanchemicals.com Kinetic studies on a purified D-glucuronolactone dehydrogenase revealed a Michaelis constant (Km) of 23 mM for D-glucuronolactone. publish.csiro.au The pH stability of the lactone ring is also a critical factor in in vitro studies, with evidence showing that the ring undergoes spontaneous hydrolysis under alkaline conditions. publish.csiro.au This chemical instability must be accounted for when designing experiments to ensure that observed effects are enzymatic rather than artifactual.

Table 2: Kinetic Data for D-Glucuronolactone Dehydrogenase

| Substrate | Enzyme | Km (Apparent) | Co-substrate | Notes |

|---|

*The isomer used in this study was not specified.

Role in Pharmaceutical Formulation Research for Solubility and Stability Enhancement of Active Pharmaceutical Ingredients

The application of glucuronolactone (B27817) isomers in pharmaceutical formulations is an area of interest, primarily due to the equilibrium between the lactone and its corresponding open-chain hydroxy acid (D-glucuronic acid). This equilibrium allows it to act as a potential excipient for enhancing the solubility and stability of Active Pharmaceutical Ingredients (APIs). fengchengroup.com

The lactone form is generally more lipophilic than the open-chain, water-soluble carboxylate form. This dynamic equilibrium can be exploited in drug delivery systems. For an API, enhanced stability might be achieved in the solid state when formulated with the stable, crystalline lactone. Upon administration and dissolution in physiological fluids, the equilibrium can shift towards the more soluble open-chain form, which can improve the bioavailability of a co-formulated API.

While this principle is established for the compound class, and derivatives of the related D-Glucurono-6,3-lactone are known to be used to enhance the solubility and stability of APIs, specific research findings and data tables detailing the efficacy of D-Glucurono-6,2-lactone for this purpose are not prevalent in publicly accessible literature. chemimpex.com The majority of available information focuses on the more common 6,3-isomer, often referred to simply as glucuronolactone. fengchengroup.comwikipedia.org

Table 3: Conceptual Properties of Glucuronolactone Isomers for Pharmaceutical Formulation

| Form | Key Property | Potential Formulation Application |

|---|---|---|

| Lactone (e.g., D-Glucurono-6,2-lactone) | More Lipophilic, Crystalline | Stabilizing excipient in solid dosage forms. |

Exploratory Applications in Chemical Biology

In chemical biology, carbohydrate-derived lactones are valuable as chiral building blocks for the synthesis of complex bioactive molecules. Their rigid stereochemistry makes them attractive starting materials. The more common D-Glucurono-6,3-lactone is widely used as a precursor in the synthesis of modified sugars, nucleoside analogues, and optically active inositols. researchgate.netceon.rsoup.com

The exploratory applications for the D-Glucurono-6,2-lactone isomer are less documented. However, its distinct stereochemistry and reactivity offer a potential, albeit less explored, alternative for synthetic chemists. Its existence as a metabolite also suggests it could be used as an analytical standard or a probe to investigate metabolic pathways. acs.org The metabolism of glucuronolactones leads to compounds like D-glucaric acid, xylitol, and L-xylulose, indicating their connection to multiple biochemical pathways that could be explored using specific isomers as tools. wikipedia.orgatamanchemicals.comhmdb.ca

Research into the synthesis of carbohydrate derivatives has occasionally involved intermediates of the 6,2-lactone, highlighting its place within the synthetic landscape, even if it is not typically the final target. This underscores its potential as a synthon for accessing novel chemical entities that are not readily prepared from the more common 6,3-lactone.

Future Research Directions and Unexplored Avenues for D Glucurono 6,2 Lactone

Detailed Elucidation of Its Specific Biosynthetic and Metabolic Fates

A fundamental gap in our knowledge is the precise biogenesis and metabolic breakdown of D-Glucurono-6,2-lactone. While general pathways for glucuronic acid and its gamma-lactone are known, the specific routes leading to and from the 6,2-lactone isomer are not well-defined.

Future research should focus on:

Mapping Biosynthetic Pathways: It is hypothesized that D-Glucurono-6,2-lactone may be involved in ascorbic acid (vitamin C) biosynthesis and detoxification processes. In mammals, D-glucaric acid and its lactones are recognized as end-products of the D-glucuronic acid pathway. nih.gov The enzyme D-glucuronolactone dehydrogenase is known to oxidize the lactone of D-glucuronic acid to D-glucaro-1,4;6,3-dilactone. nih.govresearchgate.net However, the specific enzymes and conditions that favor the formation of the 6,2-lactone over the more common 6,3-lactone need to be identified. A proposed research methodology involves using stable isotope tracing with ¹³C-labeled D-Glucurono-6,2-lactone coupled with liquid chromatography-mass spectrometry (LC-MS) metabolomics to trace its formation and flux through the glucuronate and ascorbate (B8700270) pathways.

Investigating Metabolic Breakdown: Upon oral administration, D-glucurono-γ-lactone is rapidly absorbed, metabolized, and excreted as glucaric acid, xylitol, and L-xylulose. vkm.nowikipedia.org It is crucial to determine if D-Glucurono-6,2-lactone follows an identical metabolic fate. The liver utilizes glucose to create glucuronolactone (B27817), which is then metabolized. atamanchemicals.comhmdb.ca An alternative pathway for L-gulono-γ-lactone, the immediate precursor to ascorbic acid, may branch from D-glucuronic acid, a pathway that could be operational for the 6,2-lactone isomer. researchgate.net

| Research Area | Proposed Methodology | Key Questions to Address |

| Biosynthesis | Stable isotope tracing (e.g., ¹³C-labeled DG62L) and LC-MS metabolomics. | What are the specific enzymatic steps leading to D-Glucurono-6,2-lactone formation? Does its synthesis compete with or complement the D-Glucurono-6,3-lactone pathway? |

| Metabolism | In vivo and in vitro studies using labeled D-Glucurono-6,2-lactone in animal models and liver cell cultures. | What are the primary metabolites of D-Glucurono-6,2-lactone? Is it a direct precursor for ascorbic acid synthesis? wikipedia.org How does its metabolic profile compare to its 6,3-isomer? |

Comprehensive Investigation of Distinct Biological Roles and Mechanisms

The biological functions attributed to "glucuronolactone" are often based on studies of the 6,3-isomer or a mixture of isomers. It is imperative to investigate the specific roles and mechanisms of action of pure D-Glucurono-6,2-lactone.

Future research should explore:

Enzyme Inhibition and Detoxification: A primary mechanism of action for glucuronolactone involves its role in detoxification. atamanchemicals.com It is a precursor to glucuronic acid, which conjugates with toxins to facilitate their excretion. atamanchemicals.com Furthermore, its metabolite, D-glucaro-1,4-lactone, is a potent inhibitor of the enzyme β-glucuronidase. nih.govresearchgate.net Elevated activity of this enzyme is linked to an increased risk of certain cancers by preventing the detoxification of carcinogens. nih.gov Future studies must confirm whether D-Glucurono-6,2-lactone is also converted to D-glucaro-1,4-lactone and if it can effectively inhibit β-glucuronidase.

Cellular and Physiological Effects: D-Glucurono-6,2-lactone has been identified as a metabolite in the freshwater crustacean Daphnia magna. ebi.ac.uk Its broader physiological roles in different organisms are unknown. Research should investigate its effects on various cell types and organ systems to uncover any unique biological activities, distinguishing them from the reported anti-inflammatory and cardioprotective effects of the delta-lactone.

| Potential Biological Role | Underlying Mechanism (Hypothesized) | Future Research Focus |

| Detoxification | Inhibition of β-glucuronidase by its metabolite, D-glucaro-1,4-lactone. nih.govresearchgate.net | Quantify the conversion of D-Glucurono-6,2-lactone to D-glucaro-1,4-lactone and measure its inhibitory potency against β-glucuronidase. |

| Precursor for Bioactive Molecules | Serves as a chemical starting reagent for synthesizing other compounds. | Explore its use in the synthesis of novel therapeutic agents or probes to study biological systems. |

| Metabolic Regulation | Potential involvement in ascorbic acid synthesis. researchgate.net | Clarify its role and efficiency as a precursor for vitamin C in relevant biological models. |

Innovation in Synthetic Routes for Enhanced Yields or Novel Derivatives

The limited availability of pure D-Glucurono-6,2-lactone hinders research. Developing efficient and scalable synthetic methods is a critical step.

Future research directions include:

Microbial and Enzymatic Synthesis: Engineered microorganisms, such as Aspergillus niger, have been proposed for converting D-glucose into D-glucurono-lactone. This involves a two-step pathway: the oxidation of D-glucose to D-glucuronic acid, followed by cyclization catalyzed by an acid-tolerant lactonase. Further research could optimize these microbial strains or engineered enzymes like UDP-glucuronosyltransferases specifically for the production of the 6,2-lactone isomer.

Chemical Synthesis and Derivatization: Chemical syntheses often start from D-glucuronic acid or protected glucose derivatives. nist.govcdnsciencepub.com One method involves the lactonization of D-glucuronic acid by lyophilization of its aqueous acid form, followed by dissolution and crystallization. nist.gov Innovations could focus on stereoselective synthesis to improve yields of the 6,2-lactone specifically. Furthermore, using D-Glucurono-6,2-lactone as a precursor, novel derivatives such as carboxamides and nucleosides could be synthesized, potentially leading to new compounds with unique biological activities. researchgate.netresearchgate.net A chemoenzymatic method has been used to synthesize sucuronic acid from the 6,3-lactone, a strategy that could be adapted. researchgate.net

| Synthetic Approach | Description | Potential for Innovation |

| Microbial Fermentation | Use of engineered Aspergillus niger to convert D-glucose to the target compound. | Strain improvement and metabolic engineering to maximize the specific yield of D-Glucurono-6,2-lactone. |

| Enzymatic Conversion | Use of isolated enzymes (e.g., lactonases, engineered UGTs) for specific reaction steps. | Discovery of novel enzymes or protein engineering to create catalysts with high specificity for 6,2-lactonization. |

| Chemical Synthesis | Lactonization of D-glucuronic acid or multi-step synthesis from protected glucose. nist.gov | Development of novel catalytic systems for stereoselective lactonization; exploring continuous flow chemistry for improved efficiency. |

| Derivative Synthesis | Using the lactone as a scaffold to create new molecules like amides or nucleosides. researchgate.netthieme-connect.com | Design and synthesis of a library of derivatives to explore structure-activity relationships for various biological targets. |

Development of Highly Sensitive and Selective Analytical Methods for Trace Detection

To study the biosynthesis, metabolism, and biological roles of D-Glucurono-6,2-lactone, robust analytical methods capable of detecting and quantifying it at trace levels in complex biological matrices are required.

Future research should aim to:

Enhance Chromatographic and Mass Spectrometric Techniques: Current methods for glucuronolactone analysis often use Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). atamanchemicals.comfoodsafety.or.kr These methods have achieved limits of detection (LOD) around 6 ng/mL. atamanchemicals.comfoodsafety.or.kr Future work could focus on developing new stationary phases or derivatization strategies to improve selectivity for the 6,2-lactone isomer and enhance sensitivity.

Explore Alternative Detection Methods: Quantitative 2D Nuclear Magnetic Resonance (NMR) spectroscopy, such as the HMBC technique, has been shown to be effective for quantifying lactone derivatives in complex mixtures where chromatographic methods may fail. cardiff.ac.uk Developing and validating quantitative NMR methods specifically for D-Glucurono-6,2-lactone could provide a powerful tool for metabolic flux analysis without the need for separation.

| Analytical Technique | Current Status | Future Development Goals |

| HILIC-MS/MS | Established for glucuronolactone (6,3-isomer) with an LOD of 6 ng/mL and LOQ of 20 ng/mL. atamanchemicals.comfoodsafety.or.kr | Development of isomer-specific columns; optimization of MS/MS parameters for D-Glucurono-6,2-lactone; validation in various biological matrices (plasma, urine, tissue). |

| HPLC-DAD | Requires derivatization with reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP) due to lack of a strong chromophore. foodsafety.or.kr | Synthesis of novel derivatizing agents that react specifically with the 6,2-lactone or enhance its detectability. |

| Quantitative 2D NMR | Demonstrated as a viable method for analyzing lactone products from glucose oxidation. cardiff.ac.uk | Establishing standardized protocols for qNMR analysis of D-Glucurono-6,2-lactone; creating a spectral database for identification and quantification. |

Q & A

Q. What are the key structural features and classification of D-Glucurono-6,2-lactone, and how do they influence its reactivity?

D-Glucurono-6,2-lactone (DG62L) is a pyran-type lactone characterized by a six-membered ring with lactonization between C-6 and C-2 positions. This structural configuration distinguishes it from the more common 6,3-lactone isomer. The lactone ring’s strain and stereoelectronic effects make it prone to hydrolysis, particularly under enzymatic action. Its classification under pyran-type lactones ( ) necessitates careful differentiation from other isomers (e.g., 6,3-lactone) using spectroscopic methods like NMR or X-ray crystallography.

Q. How can researchers identify and quantify D-Glucurono-6,2-lactone in synthetic mixtures?

Key analytical methods include:

- Specific rotation : DG62L exhibits a distinct optical activity, with reported values for similar lactones ranging from +17.5° to +19.5° (C=5, H₂O) ( ).

- Chromatography : Reverse-phase HPLC with UV detection (210–220 nm) or polar columns (e.g., HILIC) can separate lactone isomers.

- Titration : Adapt protocols from 6,3-lactone quantification (), using acid hydrolysis and CO₂ trapping, but validate specificity for DG62L.

Q. What enzymatic systems act on D-Glucurono-6,2-lactone, and how can their activity be assayed?

Uronolactonase (EC 3.1.1.19) specifically hydrolyzes DG62L to D-glucuronate (). Assay methods include:

- pH-stat titration : Monitor acid release during hydrolysis in buffered solutions.

- HPLC-based detection : Quantify D-glucuronate formation using anion-exchange chromatography or derivatization with 2,3-naphthalenediamine for fluorescence detection.

Advanced Research Questions

Q. How can D-Glucurono-6,2-lactone derivatives be synthesized, and what challenges arise in regioselective functionalization?

While direct evidence for DG62L derivatization is limited, strategies from 6,3-lactone chemistry ( ) can be adapted:

- Carboxamide synthesis : Treat DG62L with ammonia to open the lactone ring, followed by re-lactonization or stabilization via protecting groups (e.g., silyl ethers).

- Challenges : Competing lactone reclosure and protecting group migration (e.g., O5-to-O3 silyl shifts) may occur. Use PMB (para-methoxybenzyl) groups for differentiated protection ( ).

Q. What role does D-Glucurono-6,2-lactone play in chiral supramolecular systems, and how can its stereochemical effects be characterized?

DG62L’s rigid lactone ring and hydroxyl groups make it a candidate for inducing chirality in metal-organic frameworks (MOFs). For example:

Q. How do contradictory findings about D-Glucurono-6,2-lactone’s metabolic roles inform experimental design in nutritional studies?

DG62L is implicated in vitamin C biosynthesis and detoxification pathways. However, highlights a paradox: elevated DG63L correlates with reduced ascorbic acid in calcium-deficient models. For DG62L:

- Hypothesize : DG62L may serve as a precursor or regulator in ascorbic acid synthesis.

- Methodology : Use stable isotope tracing (¹³C-labeled DG62L) coupled with LC-MS metabolomics to map flux through glucuronate and ascorbate pathways.

Q. What advanced techniques resolve D-Glucurono-6,2-lactone’s isomeric and conformational heterogeneity in biological samples?

- 2D NMR : Utilize HSQC and NOESY to distinguish DG62L from 6,3-lactone via coupling constants (e.g., J5,6 in pyranose vs. furanose forms).

- Ion mobility spectrometry (IMS) : Separate lactone isomers based on collision cross-section differences in gas-phase analyses.

- Cryo-EM : Resolve DG62L conformations in hydrated matrices, though this requires milligram-scale samples ().

Methodological Considerations

- Synthesis optimization : For scalable DG62L production, explore enzymatic lactonization of D-glucuronate using engineered uronolactonase (reverse reaction of ).

- Data reconciliation : When comparing studies, verify lactone isomer specificity (6,2 vs. 6,3) via retention times in chiral chromatography ().

- Contradictions : Address discrepancies in metabolic studies by standardizing animal models (e.g., knockout mice lacking uronolactonase) to isolate DG62L-specific effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.